Cas no 1226432-51-4 (5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)

5-(4-Methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a substituted imidazole derivative characterized by its unique structural features, including a 4-methylphenyl group at the 5-position and a trifluoromethoxyphenyl moiety at the 1-position. The presence of an isopropylsulfanyl group at the 2-position enhances its steric and electronic properties, making it a promising candidate for applications in medicinal chemistry and agrochemical research. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, while the imidazole core offers versatility for further functionalization. This compound is of particular interest in the development of bioactive molecules due to its potential interactions with biological targets.
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole structure
1226432-51-4 structure
Product Name:5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
CAS No:1226432-51-4
MF:C20H19F3N2OS
MW:392.437874078751
CID:5445915
PubChem ID:49672722
Update Time:2025-08-04

5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • F2964-3573
    • 2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
    • AKOS024478271
    • 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
    • 5-(4-methylphenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
    • 1226432-51-4
    • 2-[(1-Methylethyl)thio]-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
    • Inchi: 1S/C20H19F3N2OS/c1-13(2)27-19-24-12-18(15-6-4-14(3)5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h4-13H,1-3H3
    • InChI Key: VEPAVSWEKBCPON-UHFFFAOYSA-N
    • SMILES: C1(SC(C)C)N(C2=CC=C(OC(F)(F)F)C=C2)C(C2=CC=C(C)C=C2)=CN=1

Computed Properties

  • Exact Mass: 392.11701889g/mol
  • Monoisotopic Mass: 392.11701889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 52.4Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 485.9±55.0 °C(Predicted)
  • pka: 3.37±0.70(Predicted)

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5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole Related Literature

Additional information on 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Introduction to Compound with CAS No 1226432-51-4 and Product Name: 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

The compound with the CAS number 1226432-51-4 and the product name 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its complex aromatic and heterocyclic components, has garnered considerable attention due to its potential therapeutic applications. The compound's unique chemical profile, featuring a combination of a phenyl ring, a sulfanyl group, and a trifluoromethoxy substituent, positions it as a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in imidazole derivatives due to their diverse biological activities. Imidazole scaffolds are well-known for their role in various pharmacological contexts, including antifungal, antimicrobial, and anti-inflammatory applications. The specific modification of this imidazole derivative with 4-methylphenyl, propan-2-ylsulfanyl, and 4-(trifluoromethoxy)phenyl groups introduces unique electronic and steric properties that can influence its interactions with biological targets. These modifications are strategically designed to enhance binding affinity and selectivity, which are critical factors in the development of novel therapeutic agents.

The presence of the trifluoromethoxy group is particularly noteworthy, as fluorine-containing compounds often exhibit improved metabolic stability and bioavailability. This feature is highly valued in pharmaceutical design, as it can lead to more effective drug candidates. Furthermore, the sulfanyl moiety contributes to the compound's solubility and reactivity, making it a versatile building block for further chemical modifications. These attributes collectively make this compound an attractive subject for medicinal chemists seeking to develop innovative treatments for various diseases.

Recent studies have highlighted the importance of 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole in the context of modulating biological pathways associated with inflammation and oxidative stress. Research has demonstrated that this compound can interact with specific enzymes and receptors involved in these pathways, potentially leading to therapeutic effects. For instance, preliminary investigations suggest that it may inhibit the activity of certain inflammatory cytokines, thereby reducing inflammation in affected tissues. Additionally, its ability to scavenge reactive oxygen species has been observed in vitro, indicating its potential as an antioxidant agent.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework efficiently. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and verifying its identity. These rigorous analytical approaches ensure that the final product meets the stringent standards required for pharmaceutical applications.

In the realm of drug discovery, computational modeling plays a pivotal role in understanding the interactions between compounds and biological targets. Molecular docking studies have been conducted on 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole to predict its binding affinity to various protein targets. These simulations have provided valuable insights into how different parts of the molecule interact with biological receptors, guiding further optimization efforts. By leveraging computational tools alongside experimental data, researchers can accelerate the process of identifying lead compounds with high therapeutic potential.

The pharmacokinetic properties of this compound are also under investigation to assess its suitability for clinical use. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are carefully evaluated using both in vitro and in vivo models. Understanding these properties is crucial for determining dosing regimens and predicting side effects. Preliminary ADME studies have shown promising results regarding bioavailability and metabolic stability, suggesting that this compound may be suitable for further development into a clinical candidate.

Future research directions include exploring the compound's potential in treating specific diseases such as cancer or neurodegenerative disorders. Its unique chemical structure suggests that it may interfere with key signaling pathways involved in these conditions. Preclinical studies are being planned to evaluate its efficacy and safety profile in animal models before moving into human trials. Collaborations between academic institutions and pharmaceutical companies are likely to play a significant role in advancing this research agenda.

The development of novel pharmaceutical agents is a complex process that requires interdisciplinary collaboration among chemists, biologists, pharmacologists, and clinicians. The compound 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole, with its promising chemical attributes and biological activities, exemplifies how innovative research can lead to breakthroughs in medicine. As our understanding of disease mechanisms continues to evolve, compounds like this one will be instrumental in developing targeted therapies that address unmet medical needs.

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